

Technical Guide: 2-Azidobenzoyloxycarbonyl (2-Az-Z) Lysine Protection

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Compound of Interest

Compound Name: *H-L-Lys(2-N3-Z)-OH*

Cat. No.: *B14039868*

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Mechanism, Synthesis, and Orthogonality in Peptide Chemistry

Executive Summary

The 2-azidobenzoyloxycarbonyl (2-Az-Z) group represents a specialized "safety-catch" protecting group for the

-amine of Lysine. Unlike standard acid-labile (Boc) or base-labile (Fmoc) groups, 2-Az-Z is orthogonal to both, requiring a specific reductive trigger for cleavage.

Its utility lies in complex chemical protein synthesis, particularly where native chemical ligation (NCL) or "click" chemistry requires masking of specific Lysine residues until a precise moment. The deprotection relies on the Staudinger reduction of the azide to an amine, followed by a rapid intramolecular cyclization-release mechanism.

Mechanistic Core: The Reductive Trigger

The defining feature of the 2-Az-Z group is its stability until the azide (

) is reduced to an amine (

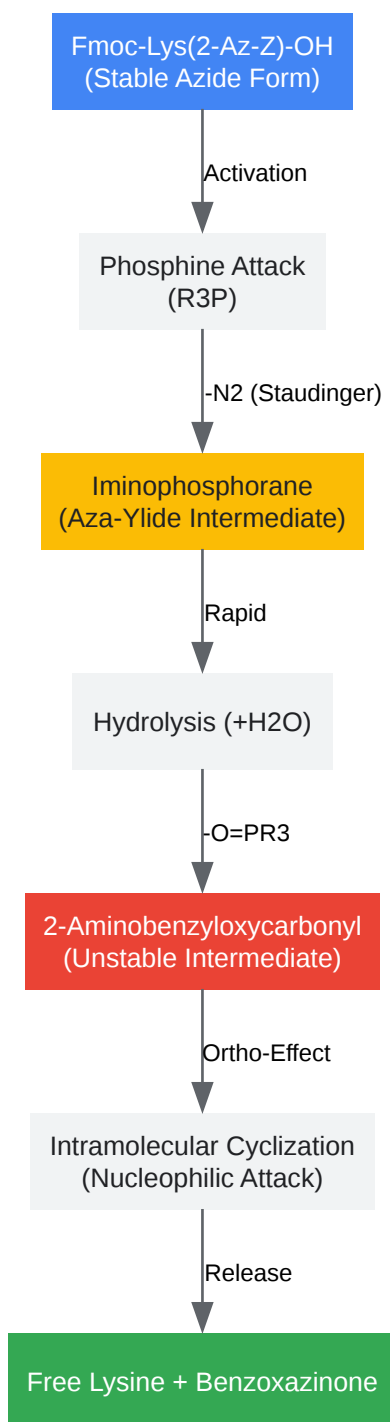
). This reduction converts the protecting group from a stable carbamate into a highly unstable species that self-immolates.

The Pathway

- Staudinger Reduction: A phosphine (e.g., PPh_3 , TCEP) attacks the terminal nitrogen of the azide.
- Ylide Formation: The intermediate phosphazide loses N_2 to form an iminophosphorane (aza-ylide).
- Hydrolysis: Water hydrolyzes the ylide, yielding the 2-aminobenzoyloxycarbonyl intermediate and a phosphine oxide byproduct.
- Cyclization-Release (The "Ortho" Effect): The newly formed amine at the ortho position performs an intramolecular nucleophilic attack on the carbamate carbonyl.
- Collapse: This cyclization expels the Lysine amine and forms a stable 3,4-dihydro-1,3-benzoxazin-2-one byproduct.

Mechanistic Visualization

The following diagram illustrates the transformation from the stable protected state to the release of free Lysine.



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Caption: The reductive deprotection cascade of the 2-Az-Z group via Staudinger reduction and subsequent cyclization-release.

Synthesis of Fmoc-Lys(2-Az-Z)-OH

Commercially available Fmoc-Lys(2-Az-Z)-OH is rare; researchers often must synthesize the building block. The following protocol utilizes a copper(II) chelation strategy to selectively protect the

-amine.

Reagents Required[1][2][3][4]

- Precursor: 2-Azidobenzyl alcohol.
- Activator: 4-Nitrophenyl chloroformate (or Disuccinimidyl carbonate - DSC).
- Substrate: L-Lysine hydrochloride.[1]
- Chelator: Copper(II) sulfate pentahydrate ().[2]
- Fmoc Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate).

Step-by-Step Protocol

Step 1: Activation of 2-Azidobenzyl Alcohol

- Dissolve 2-azidobenzyl alcohol (1.0 eq) in dry DCM at 0°C.
- Add pyridine (1.2 eq) and 4-nitrophenyl chloroformate (1.1 eq).
- Stir for 2 hours at room temperature (RT).
- Wash with 1M HCl, brine, and dry over .
- Isolate 2-azidobenzyl-4-nitrophenyl carbonate (Yield ~85-90%).

Step 2: Selective

-Protection via Copper Chelation

- Dissolve L-Lysine HCl (1.0 eq) in water.

- Add

(0.5 eq) and adjust pH to ~9.0 with

. This forms the

complex, masking the

-amine and carboxyl.
- Add the activated carbonate from Step 1 (dissolved in acetone/dioxane) to the aqueous copper complex.
- Stir vigorously for 12–16 hours.
- Filter the blue precipitate (H-Lys(2-Az-Z)-OH copper complex).
- Decomplex by suspending in water and adding EDTA (1.2 eq) or 8-hydroxyquinoline to sequester copper.
- Filter/extract to isolate H-Lys(2-Az-Z)-OH.

Step 3: Fmoc Protection

- Dissolve H-Lys(2-Az-Z)-OH in water/dioxane (1:1).
- Add

(2.0 eq) followed by Fmoc-OSu (1.1 eq).
- Stir at RT for 4 hours.
- Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.
- Purify via column chromatography (Hexane/EtOAc) to yield Fmoc-Lys(2-Az-Z)-OH.

Deprotection Protocol (Solid Phase)

This protocol describes the removal of the 2-Az-Z group on Solid Phase Peptide Synthesis (SPPS) resin.

Safety Note: While 2-Az-Z is stable, phosphines are toxic and air-sensitive. Perform in a fume hood.

Reagents[2][3][6][7]

- Reducing Agent: Trimethylphosphine (, 1M in THF) is fastest. Tributylphosphine () or TCEP are alternatives but may be slower.
- Solvent: Dioxane/Water (9:1) or THF/Water (9:1). Water is strictly required for the hydrolysis step.

Workflow

- Wash: Wash the resin 3x with THF to remove DMF/DCM.
- Incubate: Add 0.5 M in THF/Water (9:1) to the resin.[3]
- Time: Agitate for 30–60 minutes at RT.
 - Note: Evolution of gas may be observed.[3]
- Wash: Wash resin 5x with THF, then 5x with DMF.
- Verify: Perform a Kaiser test or micro-cleavage LC-MS to confirm the mass shift (Loss of 2-azidobenzyloxycarbonyl moiety).

Orthogonality & Stability Matrix

The 2-Az-Z group offers a unique orthogonality profile compared to standard groups.

Protecting Group	Cleavage Condition	Mechanism	Orthogonal To
Fmoc	20% Piperidine	Base-induced -elimination (E1cB)	Boc, Alloc, 2-Az-Z
Boc	95% TFA	Acidolysis ()	Fmoc, Alloc, 2-Az-Z
Alloc	/ Phenylsilane	-Allyl Palladium complex	Fmoc, Boc, 2-Az-Z
2-Az-Z	Phosphines ()	Staudinger Reduction / Cyclization	Fmoc, Boc, Alloc

Stability Data

- Acid Stability: Stable in 95% TFA (compatible with Boc deprotection/cleavage).
- Base Stability: Stable in 20% Piperidine (compatible with Fmoc SPPS cycles).
- Reducing Agents: Unstable to phosphines. Generally stable to thiols (e.g., DTT) at low concentrations/short times, but prolonged exposure should be avoided.

References

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